
Mizoribine
Overview
Description
HE 69, also known as Mizoribine, is a nucleoside analog with immunosuppressive properties. It is primarily used in the treatment of autoimmune diseases and in organ transplantation to prevent rejection. This compound inhibits the synthesis of guanosine monophosphate, which is crucial for DNA and RNA synthesis, thereby suppressing the proliferation of immune cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mizoribine is synthesized through a multi-step process starting from inosine. The key steps involve the protection of the hydroxyl groups, selective bromination, and subsequent substitution with an imidazole ring. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Mizoribine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: The imidazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .
Scientific Research Applications
Mizoribine has a wide range of scientific research applications:
Chemistry: Used as a tool to study nucleoside analogs and their interactions with enzymes.
Biology: Investigated for its effects on immune cell proliferation and function.
Medicine: Used in clinical research for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Industry: Employed in the development of new immunosuppressive drugs and therapies
Mechanism of Action
Mizoribine exerts its effects by inhibiting inosine-5’-monophosphate dehydrogenase, an enzyme crucial for the synthesis of guanosine monophosphate. This inhibition leads to a decrease in guanosine triphosphate levels, which in turn suppresses DNA and RNA synthesis. The primary molecular targets are immune cells, particularly T and B lymphocytes, leading to reduced proliferation and activity of these cells .
Comparison with Similar Compounds
Similar Compounds
Comparison
Mizoribine is unique in its selective inhibition of inosine-5’-monophosphate dehydrogenase, whereas azathioprine and mycophenolate mofetil have broader mechanisms of action affecting multiple pathways. Methotrexate, on the other hand, inhibits dihydrofolate reductase, a different target altogether. This compound’s specificity for guanosine monophosphate synthesis makes it a valuable tool in immunosuppressive therapy with potentially fewer side effects compared to other immunosuppressants .
Biological Activity
Mizoribine (MZB), an imidazole nucleoside, is primarily recognized for its immunosuppressive properties and antiviral activity. It is used in various clinical settings, particularly in renal transplantation and autoimmune diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different conditions, and relevant case studies.
This compound exerts its biological effects mainly through the inhibition of purine synthesis. The active metabolite, this compound-5'-monophosphate (MZB-P), inhibits inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis pathway of purines. This inhibition leads to a reduction in guanine nucleotide synthesis, which is crucial for DNA and RNA synthesis in proliferating cells. The following table summarizes the key mechanisms:
Mechanism | Description |
---|---|
IMPDH Inhibition | MZB-P inhibits IMPDH, reducing guanine nucleotide levels. |
Cell Cycle Arrest | MZB affects cell cycle progression, particularly during the S phase. |
Lymphocyte Proliferation | Suppresses lymphocyte activation and proliferation in response to mitogens. |
Antiviral Activity
Recent studies have demonstrated this compound's antiviral properties against various RNA viruses. Notably, it has shown potent activity against Foot-and-Mouth Disease Virus (FMDV). In vitro studies reported an IC50 of 6.57 μM against FMDV, indicating significant antiviral potential. The selectivity index (SI) values suggest a favorable therapeutic window for this compound in treating viral infections.
Case Study: Antiviral Efficacy Against FMDV
- Study Design : In vitro assays using IBRS-2 cells.
- Results :
- IC50: 6.57 μM
- SI: 15.20
- Cytotoxicity threshold: >100 μM
- : Supports broad-spectrum antiviral activity against RNA viruses .
Renal Diseases
This compound is widely used in treating conditions like lupus nephritis and steroid-resistant nephrotic syndrome (SRNS). Clinical trials have shown that this compound pulse therapy can lead to significant improvements in renal function and reduce reliance on corticosteroids.
Case Study: this compound Pulse Therapy
- Population : Children with CyA-dependent SRNS.
- Dosage : 10 mg/kg daily.
- Outcomes :
Long-Term Safety and Efficacy
A three-year post-marketing surveillance study involving lupus nephritis patients indicated that this compound could be safely used long-term with relatively few adverse drug reactions (ADRs). The study included 946 patients, with a notable reduction in steroid dosage over time and improvements in immunological parameters .
Summary of Findings
The following table summarizes the efficacy and safety data from various studies on this compound:
Study Type | Population | Key Findings |
---|---|---|
In Vitro Antiviral Study | IBRS-2 cells | IC50 = 6.57 μM, SI = 15.20 |
Clinical Trial on SRNS | Children with SRNS | Remission in 4/9 patients; reduced steroid use |
Long-term Surveillance | Lupus nephritis patients | Few ADRs; significant improvement in renal function |
Q & A
Basic Research Questions
Q. What experimental methodologies are used to confirm Mizoribine's mechanism of action as an IMPDH inhibitor?
- Methodological Answer : In vitro enzyme inhibition assays (e.g., spectrophotometric measurement of IMPDH activity using purified enzymes) and cell-based models (e.g., lymphocyte proliferation assays) are standard. Animal studies, such as murine models of autoimmune diseases, validate IMPDH inhibition via nucleotide depletion and immunomodulatory effects. Quantitative PCR and ELISA can measure downstream cytokine profiles (e.g., TNF-α, IL-1β) to link mechanism to therapeutic outcomes .
Q. How are clinical trials for this compound structured to ensure reproducibility and validity?
- Methodological Answer : Multi-center, randomized controlled trials (RCTs) follow protocols aligned with SPIRIT guidelines, including predefined endpoints (e.g., renal function in lupus nephritis, corneal staining in dry eye models). Blinding, stratification by disease severity, and standardized dosing regimens (e.g., 0.05% topical application in murine studies) reduce bias. Data management plans and open-access repositories (e.g., Figshare) enhance transparency .
Q. What are the best practices for standardizing in vivo models when studying this compound’s efficacy?
- Methodological Answer : Murine models require controlled environmental conditions (e.g., humidity for dry eye studies) and validated disease induction methods (e.g., dextran sulfate sodium for colitis). Sample size calculations, randomization of treatment groups, and histopathological scoring (e.g., TUNEL assays for apoptosis) ensure consistency. Cross-laboratory validation using shared protocols minimizes variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different autoimmune models?
- Methodological Answer : Conduct meta-analyses of preclinical data to identify model-specific factors (e.g., genetic background of animal strains, dosing schedules). Subgroup analyses in clinical trials (e.g., comparing renal vs. ocular outcomes) and in vitro mechanistic studies (e.g., tissue-specific IMPDH expression levels) clarify context-dependent effects .
Q. What strategies optimize this compound dosing in heterogeneous patient populations?
- Methodological Answer : Pharmacokinetic/pharmacodynamic (PK/PD) modeling using population-based approaches accounts for variables like renal clearance and body mass. Dose-escalation studies with biomarker monitoring (e.g., serum uric acid for IMPDH activity) and Bayesian adaptive trial designs refine dosing protocols .
Q. How can synergistic effects of this compound with other immunosuppressants be systematically evaluated?
- Methodological Answer : Use factorial experimental designs to test combinations (e.g., this compound + tacrolimus). Isobolographic analysis quantifies synergy/antagonism, while RNA sequencing identifies overlapping pathways (e.g., JAK-STAT modulation). Validate findings in co-culture systems or dual-therapy animal models .
Q. What methodologies identify reliable biomarkers for this compound response in autoimmune diseases?
- Methodological Answer : Multi-omics approaches (e.g., proteomics of patient serum, single-cell RNA-seq of immune cells) coupled with machine learning identify predictive biomarkers. Longitudinal studies correlate biomarker dynamics (e.g., CD4+ T-cell counts, cytokine panels) with clinical outcomes .
Q. How can researchers investigate this compound’s antiviral potential beyond current findings (e.g., SARS-CoV, HCV)?
- Methodological Answer : Cell-based antiviral assays (e.g., plaque reduction neutralization tests) and molecular docking studies predict this compound’s interaction with viral polymerases. Resistance studies via serial passaging in vitro and CRISPR-Cas9 screens identify host factors critical for efficacy .
Q. What integrative approaches address this compound’s long-term safety and resistance mechanisms?
- Methodological Answer : Retrospective cohort studies with electronic health records assess adverse events (e.g., leukopenia). Genomic sequencing of patient samples pre- and post-treatment reveals mutations in IMPDH or nucleotide salvage pathways. Preclinical models with prolonged this compound exposure mimic resistance development .
Q. How should ethical considerations shape this compound studies involving human subjects?
- Methodological Answer : Institutional Review Board (IRB) protocols must address informed consent, data anonymization, and risk-benefit ratios. Participant selection criteria (e.g., excluding immunocompromised individuals) and adherence to CONSORT guidelines for adverse event reporting ensure ethical rigor .
Q. Tables for Quick Reference
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxyimidazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6/c10-7(16)4-8(17)12(2-11-4)9-6(15)5(14)3(1-13)18-9/h2-3,5-6,9,13-15,17H,1H2,(H2,10,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQDCMWJEBCWBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860619 | |
Record name | 5-Hydroxy-1-pentofuranosyl-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50924-49-7 | |
Record name | mizoribine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289637 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.